molecular formula C21H13Cl3N2O2 B14585139 3,4,5-Trichloro-N-{4-[cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide CAS No. 61437-98-7

3,4,5-Trichloro-N-{4-[cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide

Cat. No.: B14585139
CAS No.: 61437-98-7
M. Wt: 431.7 g/mol
InChI Key: JYCVUIYUWOPBIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trichloro-N-{4-[cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide: is a complex organic compound characterized by the presence of multiple functional groups, including trichloro, cyano, phenyl, and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trichloro-N-{4-[cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The trichloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structure.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,4,5-Trichloro-N-{4-[cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the cyano group can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the phenyl groups can participate in hydrophobic interactions.

Comparison with Similar Compounds

Uniqueness: 3,4,5-Trichloro-N-{4-[cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and hydroxy groups allows for versatile chemical transformations and potential interactions with biological targets.

Properties

CAS No.

61437-98-7

Molecular Formula

C21H13Cl3N2O2

Molecular Weight

431.7 g/mol

IUPAC Name

3,4,5-trichloro-N-[4-[cyano(phenyl)methyl]phenyl]-2-hydroxybenzamide

InChI

InChI=1S/C21H13Cl3N2O2/c22-17-10-15(20(27)19(24)18(17)23)21(28)26-14-8-6-13(7-9-14)16(11-25)12-4-2-1-3-5-12/h1-10,16,27H,(H,26,28)

InChI Key

JYCVUIYUWOPBIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3O)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.